molecular formula C11H17NO2 B1525443 2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1181589-84-3

2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

Cat. No. B1525443
CAS RN: 1181589-84-3
M. Wt: 195.26 g/mol
InChI Key: FBDNKTOJTQPCBL-UHFFFAOYSA-N
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Description

“2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1181589-84-3 . It has a molecular weight of 195.26 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is 2-amino-1-(3-isopropoxyphenyl)ethanol . The InChI code is 1S/C11H17NO2/c1-8(2)14-10-5-3-4-9(6-10)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol” is a powder at room temperature .

Scientific Research Applications

Synthesis of Aliphatic Cyclic Carbonate Monomers

This compound serves as a starting point for synthesizing functional cyclic carbonate monomers. These monomers are crucial for creating biodegradable polymers with potential applications in biomedical and environmentally friendly products . The synthesis involves a two-step strategy where the amino group reacts with electrophiles to form diol intermediates, which are then cyclized to produce the monomers.

Development of Biodegradable Polymers

The cyclic carbonate monomers derived from 2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol can be polymerized to form biodegradable polymers. These polymers have significant implications for developing next-generation materials that are environmentally sustainable .

Pharmaceutical Synthesis

Transaminases can use this compound to synthesize enantiopure drug-like 1-phenylpropan-2-amine derivatives from prochiral ketones. This method is environmentally and economically favorable for producing pharmaceuticals .

Enantioselective Synthesis

The compound can be used as a reagent in the enantioselective synthesis of drugs, such as (S)- and ®-dapoxetine, which are used to treat premature ejaculation .

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H319, which means it causes serious eye irritation . Precautionary statements include P264, P280, P305+P351+P338, and P337+P313 .

properties

IUPAC Name

2-amino-1-(3-propan-2-yloxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-4-9(6-10)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDNKTOJTQPCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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